5-amino-N-(4-fluorophenyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide
Description
5-amino-N-(4-fluorophenyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide (CAS: 929848-02-2) is a triazole-based carboxamide derivative with the molecular formula C₁₆H₁₄FN₅O₂ and a molecular weight of 327.319 g/mol . Its structure features a 1,2,3-triazole core substituted with:
- A 4-methoxyphenyl group at the 1-position.
- An amino group at the 5-position.
- A 4-fluorophenyl carboxamide moiety at the 4-position.
The methoxy and fluoro substituents are strategically positioned to modulate electronic properties, solubility, and target binding efficiency.
Properties
IUPAC Name |
5-amino-N-(4-fluorophenyl)-1-(4-methoxyphenyl)triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN5O2/c1-24-13-8-6-12(7-9-13)22-15(18)14(20-21-22)16(23)19-11-4-2-10(17)3-5-11/h2-9H,18H2,1H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCKJNSIASVYGOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC=C(C=C3)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-N-(4-fluorophenyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
Introduction of the Amino Group: The amino group can be introduced through nucleophilic substitution reactions.
Functionalization with Fluorophenyl and Methoxyphenyl Groups: These groups can be added through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with diverse properties.
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer activities.
Medicine
In medicinal chemistry, the compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, the compound can be used in the production of specialty chemicals, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-amino-N-(4-fluorophenyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs, their substituents, molecular properties, and reported biological activities:
*Calculated based on molecular formulas.
Structural and Electronic Effects
- Methoxy (MeO) vs. Chloro substituents increase lipophilicity, which may enhance membrane permeability but reduce solubility .
- Fluorine (F): The 4-fluorophenyl group in the target compound contributes to metabolic stability and influences binding affinity through hydrophobic interactions and dipole effects .
- Substituent Position: Para-substitution (e.g., 4-MeOPh) optimizes steric alignment with target receptors compared to ortho- or meta-substituted analogs (e.g., 4-F-2-Me-Ph in 899972-95-3) .
Key Research Findings and Trends
SAR Insights:
- Para-substitution on both aryl rings maximizes target engagement.
- Fluorine and methoxy groups balance metabolic stability and solubility.
- Chloro analogs, while potent, may face developmental challenges due to toxicity risks.
Therapeutic Potential: The target compound’s 4-MeOPh/4-F-Ph combination offers a promising balance for anticancer drug development, warranting further in vivo studies.
Crystallographic Data:
- Substituents significantly influence molecular conformation. For example, the 4-methoxyphenyl group in the target compound likely reduces steric hindrance compared to bulkier groups (e.g., 3-fluorophenylmethyl in 899973-09-2) .
Biological Activity
5-amino-N-(4-fluorophenyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide is a complex organic compound notable for its unique triazole structure. This compound exhibits significant potential in medicinal chemistry due to its diverse biological activities and applications. The molecular formula of this compound is , with a molecular weight of approximately 332.31 g/mol.
The biological activity of this compound is largely attributed to its ability to interact with various biological targets. The triazole moiety is known for its stability and ability to form hydrogen bonds, which enhances its interaction with proteins and enzymes. Research indicates that compounds containing triazole structures often exhibit antimicrobial, anticancer, and anti-inflammatory properties.
Key Findings from Research Studies
- Anticancer Activity :
- Antimicrobial Properties :
- Neuroprotective Effects :
Comparative Analysis with Similar Compounds
The following table summarizes the biological activities of structurally related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-Amino-1H-1,2,3-triazole | Simple triazole structure | Antimicrobial |
| N-(4-fluorophenyl)acetamide | Contains fluorophenyl group | Analgesic |
| 1-(4-Methoxyphenyl)-5-methyltriazole | Contains methoxyphenyl group | Anticancer |
Compared to these compounds, this compound combines both fluorinated and methoxylated aromatic systems along with a triazole core, potentially conferring enhanced biological activities.
Study on Chagas Disease
A significant study evaluated the efficacy of this compound against Trypanosoma cruzi, the causative agent of Chagas disease. The compound exhibited submicromolar activity (pEC50 > 6) in cellular assays and showed promise in reducing parasite burden in a mouse model . This highlights its potential as a therapeutic agent for neglected tropical diseases.
Neuroprotective Activity
In another investigation focusing on neuroprotection, derivatives of triazole compounds were tested for their ability to inhibit the aggregation of amyloid-beta (Aβ) peptides associated with Alzheimer's disease. The compound demonstrated significant anti-inflammatory effects and improved cognitive function in animal models .
Q & A
Q. Characterization Methods :
- 1H/13C-NMR : Confirms regioselectivity of the triazole ring and substitution patterns.
- LC-MS : Validates molecular weight (311.31 g/mol) and purity (>95%) .
- FT-IR : Identifies key functional groups (e.g., C=O stretch at ~1680 cm⁻¹, NH₂ bending at ~1600 cm⁻¹) .
Basic: What are the primary biological targets and mechanisms of action reported for this compound?
Answer:
- EGFR Tyrosine Kinase Inhibition : Demonstrated via molecular docking (PDB ID: 2J5F) with binding affinity comparable to known inhibitors (e.g., erlotinib). Key interactions include hydrogen bonding with Met769 and hydrophobic interactions with Leu694 .
- COX-2/HDAC Dual Inhibition : Structural analogs show inhibition of cyclooxygenase-2 (IC₅₀: ~5 µM) and histone deacetylases (HDAC6 IC₅₀: ~8 µM) via competitive binding assays .
Advanced: How can crystallographic data resolve ambiguities in regiochemistry or molecular conformation?
Answer:
- Single-Crystal XRD : Monoclinic crystal system (space group P21/c) with unit cell parameters (a = 6.5449 Å, b = 26.1030 Å, c = 14.3818 Å) confirms the triazole ring adopts a planar conformation. Anisotropic displacement parameters (ADPs) validate the absence of disorder .
- SHELXL Refinement : Residual factors (R₁ < 0.05) and Hirshfeld surface analysis clarify hydrogen-bonding networks (e.g., N–H⋯O interactions between triazole and methoxyphenyl groups) .
Advanced: What strategies address low aqueous solubility in in vitro assays?
Answer:
- Co-solvent Systems : Use DMSO/PBS (10:90 v/v) to maintain solubility without cytotoxicity .
- Prodrug Derivatization : Introduce PEGylated or glycosylated side chains at the 5-amino position, improving log P by 1.5 units .
- Nanoformulation : Encapsulation in PLGA nanoparticles (size: ~150 nm, PDI < 0.2) enhances bioavailability in cell culture .
Advanced: How to resolve contradictions in IC₅₀ values across cytotoxicity assays?
Answer:
- Experimental Variables :
- Statistical Validation : Use ANOVA with post-hoc Tukey tests (p < 0.05) to confirm significance .
Advanced: What computational tools model structure-activity relationships (SAR) for derivatives?
Answer:
- Molecular Dynamics (MD) : AMBER or GROMACS simulates ligand-protein stability (RMSD < 2.0 Å over 100 ns) .
- QSAR Modeling : 2D descriptors (e.g., topological polar surface area, TPSA) correlate with blood-brain barrier permeability (R² = 0.82) .
- ADMET Prediction : SwissADME predicts moderate hepatic clearance (CLhep: 15 mL/min/kg) and no CYP3A4 inhibition .
Advanced: How to design SAR studies for optimizing HDAC6 selectivity?
Answer:
- Structural Modifications :
- Enzymatic Assays : Use fluorogenic substrates (e.g., Boc-Lys(Ac)-AMC) to quantify isoform-specific inhibition .
Advanced: How to ensure reproducibility in synthetic protocols?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
